molecular formula C16H16O6 B1264272 (S)-Chiral alcohol

(S)-Chiral alcohol

Cat. No. B1264272
M. Wt: 304.29 g/mol
InChI Key: XORAIIJQEIRUFP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Chiral alcohol is a member of naphthalenes.

Scientific Research Applications

Biocatalytic Synthesis

(S)-chiral alcohols are integral in biocatalytic processes, especially in the synthesis of chiral pharmaceutical intermediates. Microorganisms and derived enzymes offer high chemo-, regio-, and enantioselectivities, making them valuable in pharmaceutical development (Patel, 2013). Novel bioreduction systems employing Escherichia coli co-expressing specific genes have been established for the efficient production of chiral alcohols, serving as versatile catalysts for asymmetric reduction reactions (Kataoka et al., 2003).

Asymmetric Synthesis and Reduction

Advancements in biocatalytic ketone reduction have facilitated access to enantiopure alcohols, with the development of novel and robust enzymes driving this progress. Such techniques, integrated with process engineering, have overcome the volumetric productivity limitations of enzymatic processes, enabling high substrate loading and the efficient synthesis of complex chiral products (Ni & Xu, 2012).

Chiral Separation Techniques

The chiral separation of compounds like sympathomimetic drugs, through methods such as ligand exchange capillary electrophoresis, highlights the importance of (S)-chiral alcohols in analytical chemistry. These techniques rely on chiral selectors for the resolution of enantiomers, underscoring the role of chirality in ensuring the safety and efficacy of pharmaceuticals (Schmid et al., 1999).

Environmental and Toxicological Considerations

Chirality also has implications in environmental and toxicological sciences. The different physiochemical and biochemical properties of enantiomers necessitate precise analytical methods for their detection and quantification, with (S)-chiral alcohols often serving as reference standards or targets in such studies (Smith, 2009).

Chemical Synthesis and Drug Development

The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals exemplifies the application of (S)-chiral alcohols in drug development, serving as key intermediates for further transformations (Powell & Walczak, 2018).

properties

Product Name

(S)-Chiral alcohol

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(3S)-4-(3-acetyl-5-hydroxy-4-oxo-1H-naphthalen-2-yl)-3-hydroxybutanoic acid

InChI

InChI=1S/C16H16O6/c1-8(17)14-10(6-11(18)7-13(20)21)5-9-3-2-4-12(19)15(9)16(14)22/h2-4,11,18-19H,5-7H2,1H3,(H,20,21)/t11-/m0/s1

InChI Key

XORAIIJQEIRUFP-NSHDSACASA-N

Isomeric SMILES

CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O

Canonical SMILES

CC(=O)C1=C(CC2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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